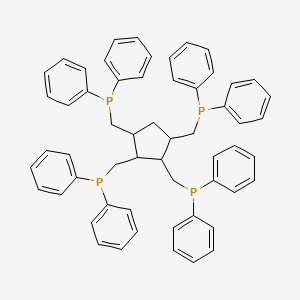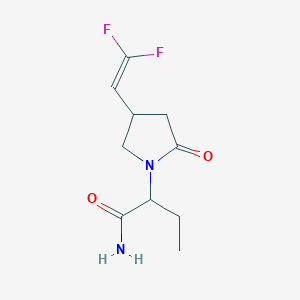
cis,cis,cis-Tetrakis(diphenylphosphinomethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis,cis,cis-Tetrakis(diphenylphosphinomethyl)cyclopentane is a complex organophosphorus compound with the molecular formula C57H54P4 and a molecular weight of 862.93 g/mol . This compound is characterized by its unique structure, where four diphenylphosphinomethyl groups are attached to a cyclopentane ring in a cis configuration. It is commonly used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis,cis,cis-Tetrakis(diphenylphosphinomethyl)cyclopentane typically involves the reaction of cyclopentane with diphenylphosphine and formaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While the industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for large-scale production. This would involve optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
cis,cis,cis-Tetrakis(diphenylphosphinomethyl)cyclopentane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the diphenylphosphinomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride and other reducing agents in an inert atmosphere.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted cyclopentane derivatives.
Scientific Research Applications
cis,cis,cis-Tetrakis(diphenylphosphinomethyl)cyclopentane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis,cis,cis-Tetrakis(diphenylphosphinomethyl)cyclopentane primarily involves its role as a ligand in coordination chemistry. The compound forms stable complexes with transition metals, which can then participate in various catalytic cycles . The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclobutane .
- 1,2-Bis(diphenylphosphino)ethane (dppe) .
- 1,3-Bis(diphenylphosphino)propane .
Uniqueness
cis,cis,cis-Tetrakis(diphenylphosphinomethyl)cyclopentane is unique due to its specific cis configuration and the presence of four diphenylphosphinomethyl groups attached to a cyclopentane ring. This configuration provides the compound with distinct steric and electronic properties, making it highly effective as a ligand in various catalytic processes .
Properties
IUPAC Name |
diphenyl-[[2,3,4-tris(diphenylphosphanylmethyl)cyclopentyl]methyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H54P4/c1-9-25-48(26-10-1)58(49-27-11-2-12-28-49)42-46-41-47(43-59(50-29-13-3-14-30-50)51-31-15-4-16-32-51)57(45-61(54-37-21-7-22-38-54)55-39-23-8-24-40-55)56(46)44-60(52-33-17-5-18-34-52)53-35-19-6-20-36-53/h1-40,46-47,56-57H,41-45H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAJCBCVJRLTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H54P4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)

![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)


![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)

![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)

